4-Bromo-2-fluoro-1-(pentyloxy)benzene
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-1-pentoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFSULPHRADAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286639 | |
| Record name | 4-Bromo-2-fluoro-1-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127326-78-7 | |
| Record name | 4-Bromo-2-fluoro-1-(pentyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127326-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-1-(pentyloxy)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(pentyloxy)benzene typically involves the reaction of 4-bromo-2-fluorophenol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoro-1-(pentyloxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve distillation, crystallization, or other separation techniques to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(pentyloxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-fluoro-1-(pentyloxy)benzene serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its unique structural features that allow for selective reactivity.
Pharmaceutical Development
The compound has been explored for its potential in drug development. Its derivatives are synthesized to evaluate their biological activity against specific targets, including enzymes and receptors involved in disease processes. Research indicates that compounds derived from this structure exhibit promising pharmacological properties .
Material Science
In material science, this compound is investigated for its role in developing advanced materials, including liquid crystals and polymers. The presence of bromine and fluorine enhances the thermal stability and optical properties of materials, making them suitable for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pentyloxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-2-fluoro-1-(pentyloxy)benzene
- Molecular Formula : C₁₁H₁₄BrFO
- SMILES : CCCCCCOC₁=C(C=C(C=C₁)Br)F
- InChIKey : FCYFSULPHRADAI-UHFFFAOYSA-N
- CAS Number : 821-886-2
Structural Features: This compound is a halogenated aromatic ether featuring a bromine atom at the para position, a fluorine atom at the ortho position relative to the ether oxygen, and a pentyloxy chain (C₅H₁₁O) at the meta position.
Physicochemical Data :
- Collision Cross-Sections (CCS) :
| Ion Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 261.028 | 152.9 |
| [M+Na]⁺ | 283.010 | 156.2 |
| [M+NH₄]⁺ | 278.055 | 157.5 |
| [M-H]⁻ | 259.014 | 152.7 |
Note: Experimental data on melting/boiling points, solubility, and bioactivity are currently unavailable in the literature .
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Influence of Alkoxy Chain Length
Pentyloxy vs. Shorter Chains :
The pentyloxy group in the target compound increases lipophilicity compared to analogs like 4-bromo-2-fluoro-1-(n-propoxy)benzene (C₃ chain) . Longer alkoxy chains generally reduce water solubility but enhance membrane permeability, which is critical in drug design.Biological Activity Trends :
Evidence from antiproliferative studies on MVECs suggests that alkoxy-substituted compounds with 3-chloropropoxy groups exhibit higher activity than ethoxy or pentyloxy variants . While direct data for the target compound is lacking, this implies that chain flexibility and electron-withdrawing substituents (e.g., Cl) may enhance bioactivity.
Electronic Effects of Substituents
Trifluoromethoxy vs. Pentyloxy : Replacing the pentyloxy group with a trifluoromethoxy group (as in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) introduces strong electron-withdrawing effects, lowering the electron density of the aromatic ring. This alters reactivity in electrophilic substitution reactions and may influence binding affinity in medicinal chemistry applications .
Biological Activity
4-Bromo-2-fluoro-1-(pentyloxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring both bromine and fluorine substituents, as well as a pentyloxy group, suggests diverse interactions with biological systems. This article explores the biological activity of 4-Bromo-2-fluoro-1-(pentyloxy)benzene, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Bromo-2-fluoro-1-(pentyloxy)benzene is C12H14BrF. Its structure includes:
- A bromine atom at the para position.
- A fluorine atom at the meta position.
- A pentyloxy group attached to the aromatic ring.
This combination of substituents may influence the compound's lipophilicity and reactivity, thereby affecting its biological interactions.
Mechanisms of Biological Activity
4-Bromo-2-fluoro-1-(pentyloxy)benzene is believed to exert its biological effects through several mechanisms:
- Electrophilic Aromatic Substitution : The presence of bromine and fluorine enhances electrophilic character, allowing the compound to participate in substitution reactions with nucleophiles in biological systems.
- Interaction with Biomolecules : The pentyloxy group may facilitate hydrophobic interactions with lipid membranes or proteins, potentially affecting membrane fluidity and protein function.
- Oxidative Stress Modulation : Compounds with halogenated aromatic structures can influence oxidative stress pathways, which may lead to cellular damage or protective effects depending on the context.
Antimicrobial Activity
Research has indicated that halogenated compounds often exhibit antimicrobial properties. Studies have demonstrated that 4-Bromo-2-fluoro-1-(pentyloxy)benzene shows activity against various bacterial strains. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been noted, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have shown that it can inhibit cancer cell proliferation in vitro. The mechanism may involve inducing apoptosis or disrupting cell cycle progression in cancer cells.
Neuropharmacological Effects
Given its interaction with neurotransmitter systems, 4-Bromo-2-fluoro-1-(pentyloxy)benzene may influence neuropharmacological pathways. It has been investigated for its potential as a muscarinic acetylcholine receptor antagonist, which could have implications in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 4-Bromo-2-fluoro-1-(pentyloxy)benzene:
- Study on Antimicrobial Activity : A comparative analysis showed that halogenated benzene derivatives exhibited varying degrees of antibacterial activity depending on their substituent groups. The study highlighted that compounds with both bromine and fluorine had enhanced efficacy against resistant bacterial strains .
- Anticancer Research : In vitro studies demonstrated that related halogenated compounds could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that 4-Bromo-2-fluoro-1-(pentyloxy)benzene might share similar mechanisms .
- Neuropharmacological Investigations : Research into muscarinic receptor antagonists revealed that structural modifications can significantly impact receptor affinity and selectivity. The unique positioning of bromine and fluorine in this compound may enhance its interaction with these receptors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
